molecular formula C16H10F3NO3 B2705072 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione CAS No. 339096-92-3

2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione

Cat. No. B2705072
CAS RN: 339096-92-3
M. Wt: 321.255
InChI Key: WZPRPDFZIQXXOR-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives are an important family of compounds present in a wide array of bioactive molecules . They are the focus of much research due to their diverse biological activities .


Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized from phthalic anhydride and other compounds under certain conditions . For example, one study reported the synthesis of isoindoline-1,3-dione derivatives under solventless conditions .


Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives can be elucidated by methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives can be complex and depend on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives can be determined using various methods. For example, one study reported the physicochemical properties of certain isoindoline-1,3-dione derivatives based on Lipinski’s rule .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antipsychotic Potential

Isoindolines and isoindoline-1,3-dione derivatives have been explored as potential antipsychotic agents. Their modulation of the dopamine receptor D3 suggests therapeutic applications in mental health .

Alzheimer’s Disease Treatment

Inhibition of β-amyloid protein aggregation is crucial in Alzheimer’s disease management. Isoindoline-1,3-dione compounds may hold promise in this area, although further research is needed .

Analgesic Activity

Comparing isoindoline-1,3-dione derivatives with other basic systems, such as 3,4-pyridinedicarboximide and phthalimide, reveals their potential analgesic properties. These derivatives have been investigated for their interactions with specific amino residues, including 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, and 1-(3-trifluoromethylphenyl)piperazine .

Antioxidant Properties

Derivatives containing 2-methyl-4-oxo-4H-quinazoline and thiophene moieties connected to isoindoline-1,3(2H)-dione or hexahydro-1H-isoindole-1,3(2H)-dione have demonstrated antioxidant activity. Notably, the derivative with a thiophene moiety exhibited enhanced antioxidant effects .

Synthetic Intermediates

Isoindoline-1,3-dione derivatives serve as valuable intermediates for synthesizing new drugs. Their unique structure and reactivity make them useful building blocks in organic synthesis .

Safety and Hazards

The safety and hazards associated with isoindoline-1,3-dione derivatives can vary depending on their specific structure. Some isoindoline-1,3-dione compounds have been found to show evidence of toxicity .

Future Directions

Future research on isoindoline-1,3-dione derivatives could focus on developing greener synthesis techniques, exploring their biological activities, and investigating their potential applications in various fields .

properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPRPDFZIQXXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione

Synthesis routes and methods

Procedure details

To a stirring solution of N-hydroxy phthalamide (5.25 g, 32.3 mmol) in DMF (30 mL) was added cesium carbonate (15.80 g, 48.5 mmol) and 1-(bromomethyl)-4-(trifluoromethyl)benzene (5 ml, 32.3 mmol) at RT. Reaction mixture was stirred for 3 h. and then diluted with water. Precipitated product was filtered and dried to get titled compound in 87% yield.
Name
N-hydroxy phthalamide
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

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